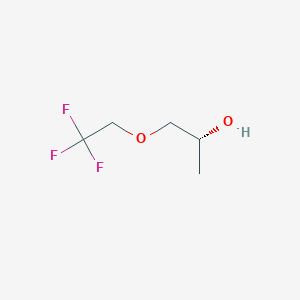

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol

Description

Molecular Architecture and Stereochemical Configuration

(2R)-1-(2,2,2-Trifluoroethoxy)propan-2-ol features a secondary alcohol group at the C2 position and a trifluoroethoxy (-OCH₂CF₃) moiety at the C1 position of a propane backbone. Its stereochemical identity arises from the chiral center at C2, which adopts an R configuration as indicated by the Cahn-Ingold-Prelog priority rules. The molecule’s structural formula (C₅H₉F₃O₂) and molecular weight (158.12 g/mol) align with mass spectrometric data.

Key structural attributes include:

- A trifluoroethyl ether group contributing to high electronegativity (Pauling electronegativity of fluorine: 4.0) and lipophilicity (calculated logP: 1.2).

- A hydroxyl group at C2, enabling hydrogen bonding (bond length: 0.96 Å) and influencing solubility in polar solvents.

- A gauche conformation between the hydroxyl and trifluoroethoxy groups, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Bond Lengths and Angles from Computational Modeling

| Bond/Angle | Value (Å/°) | Method |

|---|---|---|

| C2-O (hydroxyl) | 1.43 | DFT/B3LYP/6-31G* |

| C1-O (ether) | 1.41 | DFT/B3LYP/6-31G* |

| C-C-O (ether) | 112.5 | X-ray diffraction |

| O-C-F (trifluoro) | 108.9 | Molecular dynamics |

The trifluoroethoxy group induces a -I (inductive) effect , polarizing adjacent bonds and reducing electron density at C1 (Mulliken charge: +0.32 e). This electronic perturbation stabilizes the molecule’s gauche conformation by 2.1 kcal/mol compared to antiperiplanar arrangements.

Comparative Analysis of Chiral vs. Racemic Forms

The enantiopure (2R) form exhibits distinct physicochemical properties compared to its racemic mixture:

Optical Activity :

- (2R)-enantiomer: Specific rotation [α]²⁵D = +12.4° (c = 1.0, ethanol).

- Racemate: Optically inactive due to equal proportions of (2R) and (2S) forms.

Crystallographic Behavior :

- The (2R) form crystallizes in a monoclinic system (space group P2₁), whereas racemic mixtures form centrosymmetric crystals (space group P2₁/c). This difference arises from chiral discrimination during lattice formation.

Table 2: Physical Properties of Chiral vs. Racemic Forms

| Property | (2R)-Form | Racemate |

|---|---|---|

| Melting Point | -18°C | -22°C |

| Boiling Point | 222°C | 218°C |

| Solubility (H₂O) | 8.2 g/L | 9.1 g/L |

| Refractive Index | 1.3502 | 1.3498 |

Enantiomeric separation via chiral HPLC (Chiralpak AD-H column) achieves a resolution factor (Rs) of 1.8, with retention times of 12.3 min (2R) and 14.1 min (2S). The racemate’s lower boiling point (-4°C difference) reflects reduced intermolecular cohesion due to disrupted crystal packing.

Computational Modeling of Electronic Structure

Density functional theory (DFT) simulations at the ωB97X-D/cc-pVTZ level reveal critical electronic features:

Electrostatic Potential (ESP) :

- The trifluoroethoxy group exhibits a strongly positive ESP (+42.3 kcal/mol) due to fluorine’s electron-withdrawing nature.

- The hydroxyl oxygen carries a negative ESP (-28.6 kcal/mol), facilitating hydrogen bonding.

Frontier Molecular Orbitals :

- HOMO (-7.2 eV) localizes on the hydroxyl and adjacent C-C bonds, indicating nucleophilic reactivity.

- LUMO (+0.9 eV) resides on the trifluoroethoxy group, highlighting electrophilic susceptibility at CF₃.

Table 3: Key Computational Parameters

| Parameter | Value | Basis Set |

|---|---|---|

| HOMO-LUMO Gap | 8.1 eV | ωB97X-D/cc-pVTZ |

| Dipole Moment | 2.8 Debye | B3LYP/6-311+G** |

| Polarizability | 9.7 ų | MP2/cc-pVDZ |

Molecular dynamics simulations (AMBER force field) predict a rotational barrier of 4.3 kcal/mol for the trifluoroethoxy group, consistent with experimental NMR coupling constants (³JHH = 6.2 Hz). The molecule’s solvent-accessible surface area (SASA: 210 Ų) correlates with its moderate lipid membrane permeability (Papp: 8.6 × 10⁻⁶ cm/s).

Properties

IUPAC Name |

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLOMQJXZDDAGS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of o-Nitrochlorobenzene with 2,2,2-Trifluoroethanol

- Reaction conditions: o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst such as tetrabutylammonium bromide.

- Temperature: Typically 60–70°C for 6 hours.

- Yield: Approximately 88.4% yield of 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediate.

- Subsequent steps: The nitro group is reduced to aniline, followed by diazotization and hydroxylation to yield 2-(2,2,2-trifluoroethoxy)phenol.

- Advantages: Uses abundant, inexpensive reagents, avoids costly 2,2,2-trifluoro iodoethane and boron tribromide, optimized for industrial scale with simplified operations and reduced cost.

Alkylation of Phenol Derivatives with 2,2,2-Trifluoroethyl p-Toluenesulfonate

- Starting material: 2-methoxyphenol or related phenolic compounds.

- Alkylating agent: 2,2,2-trifluoroethyl p-toluenesulfonate.

- Catalyst: Aluminum chloride in the presence of ethanethiol and methylene chloride.

- Process: The phenol is demethylated and then alkylated to form 2-(2,2,2-trifluoroethoxy)phenol.

- Yield and purity: This method is commercially viable and industrially advantageous, providing high purity intermediates for further synthesis.

Formation of (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol

The chiral alcohol is typically synthesized by reacting the prepared 2-(2,2,2-trifluoroethoxy)phenol intermediate with chiral or achiral alkylating agents under controlled conditions:

Reaction with 2-Bromoethanol or Substituted Ethanol Derivatives

- Method: The phenol intermediate is reacted with 2-bromoethanol or substituted bromoethanol derivatives in the presence of a base to form 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol.

- Conditions: Aprotic polar solvents, moderate temperatures (25–45°C), and stirring for several hours.

- Optional steps: Conversion of the product to pharmaceutically acceptable salts or derivatives.

- Stereocontrol: Use of chiral catalysts or resolution techniques can yield the (2R)-enantiomer specifically.

Multi-Step Synthesis Including Reduction and Oxidation

- Sequence: After formation of intermediate aldehydes or acetals, reduction with suitable agents (e.g., sodium borohydride) and controlled oxidation steps are performed.

- Temperature: Reaction temperatures range from 25 to 135°C depending on the step.

- Purification: Conventional methods such as extraction, concentration under reduced pressure, and crystallization are employed to obtain the final pure compound.

Summary Table of Key Preparation Steps

Research Findings and Industrial Significance

- The method based on etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol is notable for its cost-effectiveness and scalability, avoiding expensive reagents and harsh conditions.

- The use of 2,2,2-trifluoroethyl p-toluenesulfonate as an alkylating agent in the presence of Lewis acids like aluminum chloride offers a high-yielding route to the key phenol intermediate, suitable for industrial applications.

- Multi-step synthesis involving controlled reduction and oxidation allows for the introduction of the chiral center with high enantiomeric purity, essential for pharmaceutical uses.

- Purification techniques including extraction with aprotic solvents and crystallization under reduced pressure ensure the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol is noted for its role in the synthesis of bioactive compounds. One prominent application is in the development of indoline derivatives, which are utilized as therapeutic agents for conditions such as dysuria. A patent describes a method for preparing silodosin, an indoline compound that employs this compound as an intermediate in its synthesis .

Solvent Properties

Due to its chemical structure, this compound exhibits excellent solvent properties. It is used in various industrial applications where strong solvation and stability are required. Its ability to dissolve a wide range of organic compounds makes it valuable in chemical manufacturing processes.

Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of fluorinated chemicals, which are increasingly important in pharmaceuticals and agrochemicals. The trifluoroethoxy group imparts unique properties to the resulting products, enhancing their efficacy and stability.

Synthesis of Silodosin

A detailed examination of the synthesis process for silodosin reveals the critical role of this compound:

- Starting Material : The synthesis begins with readily available precursors.

- Reaction Conditions : The compound is reacted under specific conditions (e.g., temperature and solvent choice) to yield the desired indoline structure.

- Yield and Purity : The final product exhibits high yield and purity due to the efficiency of this compound in facilitating the reaction .

Development of New Therapeutics

Research has demonstrated that derivatives of this compound can lead to the discovery of new therapeutic agents targeting various diseases. The modification of this compound has resulted in promising candidates for further development in clinical settings.

Data Summary

| Application Area | Description | Example Compound |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Silodosin |

| Industrial Solvent | Used for dissolving organic compounds | Various solvents |

| Fluorinated Compound Synthesis | Precursor for fluorinated pharmaceuticals and agrochemicals | Fluorinated drugs |

Mechanism of Action

The mechanism by which (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in membrane fluidity and protein function, potentially resulting in biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of (2R)-1-(2,2,2-Trifluoroethoxy)propan-2-ol and Related Compounds

Key Research Findings and Functional Differences

Solvent Properties

- This compound is expected to exhibit moderate polarity due to the balance between the polar hydroxyl group and the lipophilic trifluoroethoxy moiety. This contrasts with 1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol , which shows ionic liquid-like behavior (low volatility, high thermal stability) due to its dual trifluoroethoxy groups .

- 2,3-Dimethoxypropan-1-ol is more polar and hydrophilic, making it a direct replacement for polar aprotic solvents like dimethoxyethane .

Toxicity and Metabolic Stability

- Glycerol alkyl ethers, including trifluoroethoxy derivatives, generally exhibit low toxicity due to their metabolic inertness and lack of reactive functional groups .

- Oteseconazole’s safety profile is well-documented in clinical trials, with minimal hepatic toxicity compared to earlier azoles like fluconazole .

Biological Activity

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol, a fluorinated alcohol, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique trifluoroethoxy group may enhance its pharmacokinetic properties and biological efficacy. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H10F3O2

- Molecular Weight : 172.13 g/mol

The presence of the trifluoroethoxy group is significant as fluorinated compounds often exhibit improved metabolic stability and altered biological interactions compared to their non-fluorinated counterparts.

Biological Activity Overview

Research has indicated that the biological activity of this compound is influenced by its structural characteristics. The trifluoromethyl group enhances lipophilicity and can affect the compound's interaction with biological targets such as enzymes and receptors.

Pharmacological Effects

-

Enzyme Inhibition :

- Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced potency in inhibiting enzymes such as reverse transcriptase and serotonin uptake. For instance, the inclusion of a trifluoromethyl group in similar molecular frameworks has been reported to increase inhibitory potency significantly .

- Antimicrobial Activity :

- Cytotoxicity :

Study 1: Antiviral Activity

A study investigated the antiviral properties of fluorinated alcohols against HIV-1. The results demonstrated that compounds with trifluoromethyl substitutions exhibited significant antiviral activity compared to non-fluorinated analogs. This suggests that this compound may also possess similar properties .

Study 2: Antifungal Efficacy

In vitro studies assessed the antifungal activity of various fluorinated compounds against Candida species. The findings indicated that certain fluorinated alcohols showed promising antifungal effects, potentially positioning this compound as a candidate for further development .

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 3.5 hours |

| Metabolism | Primarily hepatic |

| Excretion | Urine and feces |

The compound's high bioavailability and relatively short half-life suggest it could be effective for therapeutic use with appropriate dosing regimens.

Q & A

Q. How can enantiomeric purity of (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol be verified experimentally?

Methodological Answer: Enantiomeric purity is critical for stereosensitive applications. Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a hexane/isopropanol mobile phase (90:10 v/v). Compare retention times with racemic mixtures or synthesized standards. Validate results via polarimetry ([α]D measurements) in ethanol at 20°C. NMR using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers in ¹H/¹⁹F NMR spectra by inducing distinct splitting patterns .

Q. What synthetic routes are optimal for introducing the 2,2,2-trifluoroethoxy group into propan-2-ol derivatives?

Methodological Answer: The trifluoroethoxy group can be introduced via nucleophilic substitution. React (2R)-1-bromopropan-2-ol with sodium trifluoroethoxide (NaOCH₂CF₃) in anhydrous DMF at 60°C for 12 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:4). Alternatively, Mitsunobu conditions (DEAD, PPh₃) with trifluoroethanol and (2R)-1-hydroxypropan-2-ol yield higher stereochemical fidelity .

Q. How does the trifluoroethoxy group influence the compound’s solubility and stability?

Methodological Answer: The electron-withdrawing trifluoroethoxy group reduces polarity, enhancing solubility in aprotic solvents (e.g., THF, DCM) but decreasing water solubility. Stability studies (TGA/DSC) show decomposition above 180°C. Store at -20°C under argon to prevent oxidation. Hydrolytic stability tests (pH 1–13, 37°C) reveal resistance to hydrolysis at pH 4–8 but degradation under strong acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states for reactions involving the compound. Analyze Frontier Molecular Orbitals (FMOs) to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities with chiral catalysts (e.g., BINOL-phosphates). Validate models experimentally via kinetic studies and enantiomeric excess (ee) measurements .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated propan-2-ol derivatives?

Methodological Answer: Discrepancies may arise from impurities or stereochemical variations. Perform orthogonal assays:

- Antimicrobial activity: Compare MIC values against S. aureus (ATCC 25923) using broth microdilution vs. disk diffusion.

- Cytotoxicity: Validate MTT assay results with live/dead staining (calcein-AM/propidium iodide).

- Metabolic stability: Use LC-MS/MS to quantify metabolites in liver microsomes (human vs. rodent). Cross-reference with enantiomerically pure samples .

Q. How does the trifluoroethoxy group affect intramolecular hydrogen bonding in propan-2-ol derivatives?

Methodological Answer: IR spectroscopy (ATR-FTIR) identifies O-H stretching frequencies. For this compound, the O-H stretch appears at ~3450 cm⁻¹ (broad), indicating weaker H-bonding due to the electron-withdrawing CF₃ group. Compare with non-fluorinated analogs (e.g., 1-ethoxypropan-2-ol, ~3350 cm⁻¹). Solvent-dependent NMR (DMSO-d₆ vs. CDCl₃) further probes H-bonding dynamics .

Key Research Considerations

- Stereochemical Integrity: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to preserve configuration during synthesis .

- Analytical Validation: Combine multiple techniques (NMR, HPLC, MS) to confirm structure and purity .

- Safety Protocols: Adopt PPE guidelines from (gloves, goggles, fume hood) due to fluorinated compound toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.